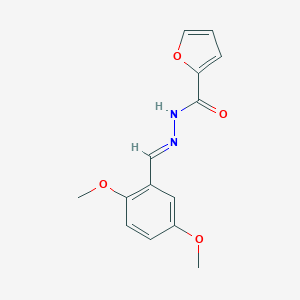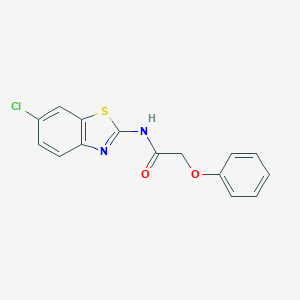
N-(6-Chlor-1,3-benzothiazol-2-yl)-2-phenoxyacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a phenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom. The phenoxy group consists of a phenyl ring connected to an oxygen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) connected to the same carbon .Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are synthesized . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus, decreased inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the levels of prostaglandins, leading to reduced inflammation and pain . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in lab experiments is its high purity and stability. The compound has been synthesized and purified using various analytical techniques, which ensures its quality and reproducibility. Moreover, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been shown to have various biological activities, which make it a versatile tool for studying different biological processes. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in lab experiments is its low solubility in aqueous solutions, which may limit its application in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide. One of the potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Moreover, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown promising results in the treatment of cancer, and further studies are needed to evaluate its efficacy in clinical trials. Additionally, the antifungal activity of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide needs to be further investigated to determine its potential use in the treatment of fungal infections. Finally, the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide needs to be fully elucidated to understand its biological activities and optimize its therapeutic potential.
Conclusion:
In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound with various biological activities, including anti-inflammatory, antitumor, and antifungal properties. The compound has been synthesized and purified using various analytical techniques, and its biological activities have been extensively studied. N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and fungal infections. Further studies are needed to fully understand the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide and optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves the reaction of 2-chloroacetamide with 2-aminobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with phenyl chloroformate. The final product is obtained after purification through recrystallization. The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported in several studies, and the purity of the compound has been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und schmerzlindernde Anwendungen
Diese Verbindung wurde auf ihr Potenzial im Bereich der entzündungshemmenden und schmerzlindernden Medikamente untersucht. Derivate des Benzothiazols, wie das erwähnte, haben in experimentellen Modellen eine signifikante Aktivität bei der Reduzierung von Entzündungen und Schmerzen gezeigt. Ihre Wirkung wird hauptsächlich durch die Hemmung der Biosynthese von Prostaglandinen vermittelt, die aus Arachidonsäure gewonnen werden .
Antibakterielle Aktivität
Benzothiazol-haltige Analoga wurden synthetisiert und auf ihre starke antibakterielle Aktivität untersucht. Diese Verbindungen, einschließlich der hier in Frage stehenden, erwiesen sich als wirksam gegen verschiedene Bakterienstämme, darunter Staphylococcus aureus und Enterococcus faecalis. Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe .
Ersatz für antimikrobielle Wirkstoffe
Mit dem jüngsten Verbot bestimmter antimikrobieller Wirkstoffe in Körperpflegeprodukten werden Benzothiazolderivate aufgrund ihrer antimikrobiellen Eigenschaften als Ersatzstoffe in Betracht gezogen. Sie stören die mikrobielle Fettsäuresynthese und die Zellmembranbildung, was für die Verhinderung von Verderb und Infektionen entscheidend ist .
Synthese von dispergierten Azofarbstoffen
Benzothiazolderivate werden bei der Synthese von dispergierten Azofarbstoffen verwendet, die Anwendung in der Textilfärbung finden. Diese Farbstoffe werden durch elektrophile Substitutionsreaktionen synthetisiert und werden wegen ihrer Farbechtheit und Leuchtkraft geschätzt .
Pharmakologische Bewertung
Die Verbindung war Teil pharmakologischer Bewertungen, bei denen ihre Derivate synthetisiert und auf verschiedene biologische Aktivitäten getestet wurden. Dazu gehören die Untersuchung ihrer Auswirkungen auf ulzerogene und lipidperoxidative Aktivitäten, die für das Verständnis der Sicherheit und Wirksamkeit neuer Medikamente wichtig sind .
Biochemische Analyse
Biochemical Properties
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound interacts with microbial enzymes, exhibiting antimicrobial properties against various bacterial and fungal strains . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. This compound can modulate gene expression, leading to changes in the production of inflammatory cytokines and other signaling molecules . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves several key interactions at the molecular level. It binds to the active sites of enzymes such as COX-2, leading to their inhibition . This binding interaction is facilitated by the compound’s benzothiazole moiety, which fits into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRNJFNQJMNSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

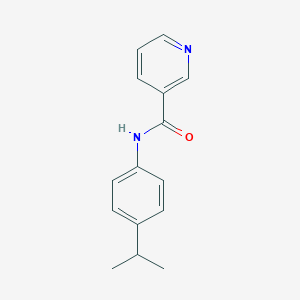
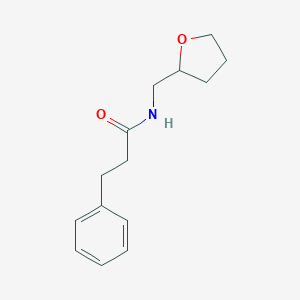


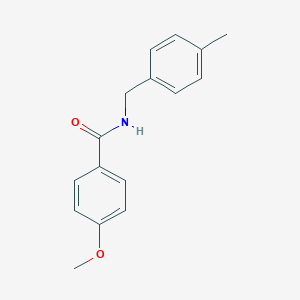
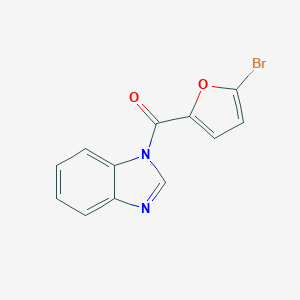
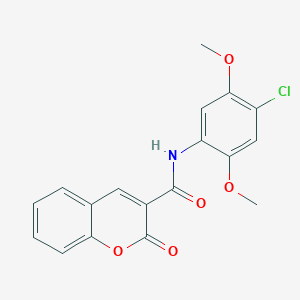
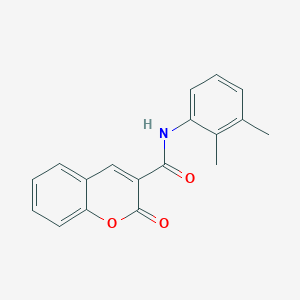

![N-(4-methoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B438590.png)
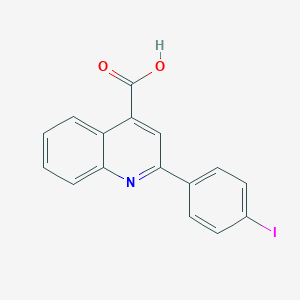

![(2-Chloro-5-nitro-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B438639.png)
